molecular formula C8H10N6S B1682367 Zaltidine CAS No. 85604-00-8

Zaltidine

Cat. No.: B1682367
CAS No.: 85604-00-8
M. Wt: 222.27 g/mol
InChI Key: GIMNAEMRNXUAQP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Zaltidine, also known as CP-57,361, is a guanidinothiazolylimidazole compound that acts as a highly specific H2-receptor antagonist . The primary target of this compound is the H2 receptor, which plays a crucial role in gastric acid secretion .

Mode of Action

This compound interacts with its target, the H2 receptor, by binding to it and inhibiting its function . This interaction results in a potent inhibition of gastric acid secretion . The inhibition of the H2 receptor disrupts the normal biochemical pathways that lead to the secretion of gastric acid .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gastric acid secretion pathway . By inhibiting the H2 receptor, this compound disrupts this pathway, leading to a decrease in gastric acid secretion . The downstream effects of this disruption include a reduction in the acidity of the stomach, which can help in the treatment of conditions such as duodenal ulcers .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The bioavailability, or the proportion of the drug that enters circulation after administration, can be influenced by factors such as the drug’s formulation and the patient’s physiological condition .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of gastric acid secretion . This results in a decrease in the acidity of the stomach, providing relief from conditions such as duodenal ulcers . It’s important to note that the use of this compound has been associated with hepatic damage, with an incidence rate higher than that of commonly used h2-receptor antagonists .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of orally administered drugs like this compound can be influenced by factors such as the pH of the stomach and the presence of food .

Biochemical Analysis

Biochemical Properties

Zaltidine plays a crucial role in biochemical reactions by inhibiting the action of histamine on gastric parietal cells. It binds to histamine H2 receptors, thereby reducing the secretion of gastric acid . The primary biomolecules that this compound interacts with are the H2 receptors on the gastric parietal cells. This interaction is highly specific and results in the inhibition of the stimulatory effect of histamine on these cells .

Cellular Effects

This compound affects various types of cells, particularly those involved in gastric acid secretion. By binding to H2 receptors on gastric parietal cells, this compound inhibits the secretion of gastric acid, which is crucial for the treatment of conditions like duodenal ulcers . This inhibition impacts cell signaling pathways related to acid secretion and can influence gene expression and cellular metabolism by reducing the overall acid production in the stomach .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the H2 receptors on gastric parietal cells. This binding inhibits the action of histamine, a key stimulant of gastric acid secretion . By blocking histamine’s effect, this compound reduces the production of gastric acid. This inhibition is achieved through competitive antagonism at the H2 receptor sites, preventing histamine from exerting its effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has shown a long duration of action due to its relatively slow elimination from the plasma . Studies have indicated that this compound remains effective in inhibiting gastric acid secretion for extended periods, with significant effects observed even 24 hours after administration . Prolonged use has been associated with hepatic damage in some cases .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Higher doses of this compound have been shown to produce more significant inhibition of gastric acid secretion . At high doses, this compound has been associated with toxic effects, including hepatic damage . The threshold for these adverse effects is related to the plasma levels of this compound, with higher levels increasing the risk of toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of gastric acid secretion. It interacts with enzymes and cofactors involved in the histamine signaling pathway, particularly those associated with the H2 receptors on gastric parietal cells . By inhibiting these pathways, this compound effectively reduces gastric acid production .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through the bloodstream. It binds to H2 receptors on gastric parietal cells, where it exerts its inhibitory effects . The distribution of this compound within the body is influenced by its binding affinity to these receptors and its relatively slow elimination from the plasma .

Subcellular Localization

The subcellular localization of this compound is primarily at the H2 receptors on the gastric parietal cells . This localization is crucial for its function as an H2-receptor antagonist. The binding of this compound to these receptors inhibits the action of histamine, thereby reducing gastric acid secretion . There are no specific targeting signals or post-translational modifications associated with this compound’s localization, as its activity is primarily determined by its binding affinity to the H2 receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Zaltidine involves multiple steps, starting with the preparation of the guanidinothiazolylimidazole core. This core is typically synthesized through a series of cyclization reactions involving thiazole and imidazole derivatives. The reaction conditions often include the use of strong bases and high temperatures to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This method not only improves efficiency but also reduces the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions: Zaltidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and amines are used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Zaltidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study H2-receptor antagonism and its effects on gastric acid secretion.

    Biology: Investigated for its role in modulating histamine receptors and its potential impact on various physiological processes.

    Medicine: Explored as a treatment option for conditions related to excessive gastric acid secretion, such as peptic ulcers and gastroesophageal reflux disease.

    Industry: Utilized in the development of new pharmaceuticals targeting H2-receptors.

Comparison with Similar Compounds

    Ranitidine: Another H2-receptor antagonist used to treat similar conditions but with a different chemical structure.

    Cimetidine: An older H2-receptor antagonist with a broader range of side effects.

    Famotidine: A more potent H2-receptor antagonist with fewer side effects compared to Zaltidine and Cimetidine.

Uniqueness of this compound: this compound is unique due to its high specificity for H2-receptors and its potent inhibitory effect on gastric acid secretion. its hepatotoxicity is a significant drawback compared to other H2-receptor antagonists .

Properties

IUPAC Name

2-[4-(2-methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6S/c1-4-11-2-5(12-4)6-3-15-8(13-6)14-7(9)10/h2-3H,1H3,(H,11,12)(H4,9,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMNAEMRNXUAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C2=CSC(=N2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60868921
Record name N''-[4-(2-Methyl-1H-imidazol-5-yl)-1,3-thiazol-2-yl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85604-00-8
Record name Zaltidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085604008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZALTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54HY424479
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Zaltidine interact with its target, and what are the downstream effects of this interaction?

A1: this compound acts as a competitive antagonist at the H2-receptor, primarily found in the gastric parietal cells [, ]. By blocking the binding of histamine to these receptors, this compound inhibits the histamine-mediated activation of adenylate cyclase, an enzyme responsible for producing cyclic AMP [, ]. This inhibition ultimately reduces the secretion of gastric acid into the stomach [, ].

Q2: What is known about the pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME)?

A2: While specific details about this compound's metabolism and excretion pathways remain unclear, studies indicate that it is relatively slowly eliminated from the plasma, contributing to its prolonged duration of action []. Research in cattle models explored various administration routes (intravenous, intramuscular, subcutaneous, and oral) for this compound and analyzed its plasma pharmacokinetics []. These findings provide insights into the compound's behavior within a living system, but further research is needed to fully understand its ADME profile in humans.

Q3: Were there any structure-activity relationship (SAR) studies conducted with this compound, and if so, what insights did they provide?

A3: Although the provided research doesn't delve into specific SAR studies conducted with this compound, it's worth noting that one study investigated the interaction of this compound's guanidine derivative with equine hemoglobin []. This research highlights the importance of understanding the interaction of drug candidates with various proteins and biological systems, as these interactions can influence efficacy and safety profiles. Further SAR studies could have explored modifications to the this compound structure to potentially reduce its hepatotoxic potential while retaining its desired H2-receptor antagonist activity.

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